

What is the chemical structure of Fenbendazoled3?

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An In-depth Technical Guide to Fenbendazole-d3

This guide provides a comprehensive overview of the chemical structure, properties, and biological context of **Fenbendazole-d3**, tailored for researchers, scientists, and professionals in drug development.

Introduction to Fenbendazole-d3

Fenbendazole-d3 is the deuterium-labeled form of Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent.[1][2][3] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry, such as in pharmacokinetic studies, due to their similar chemical properties to the parent compound but distinct mass. The deuterium substitution is typically at the methyl ester group.[4][5]

Chemical Structure and Properties

The core structure of **Fenbendazole-d3** consists of a benzimidazole ring system linked to a phenylthio group and a methyl-d3 carbamate group. The key difference from Fenbendazole is the presence of three deuterium atoms on the methyl group of the carbamate ester.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key quantitative data for Fenbendazole and its deuterated analog.



Property	Fenbendazole	Fenbendazole-d3
Molecular Formula	C15H13N3O2S	C15H10D3N3O2S[4]
Molecular Weight	299.35 g/mol	302.37 g/mol [1][3][4]
CAS Number	43210-67-9	1228182-47-5[2][3][4]
IUPAC Name	Methyl N-(6-phenylsulfanyl-1H- benzoimidazol-2-yl)carbamate	N-[6-(Phenylthio)-1H- benzimidazol-2-yl]carbamic Acid Methyl-d3 Ester[4]
SMILES	COC(=O)Nc1nc2ccc(Sc3ccccc 3)cc2[nH]1	O=C(OC([2H])([2H]) [2H])NC1=NC2=CC=C(SC3=C C=CC=C3)C=C2N1[4]

Visualization of Chemical Structure

The following diagram illustrates the atomic connectivity and key functional groups of the **Fenbendazole-d3** molecule.

Conceptual diagram of **Fenbendazole-d3** structure.

Experimental ProtocolsSynthesis of Fenbendazole

While specific synthesis protocols for **Fenbendazole-d3** are proprietary to manufacturers of stable isotope-labeled compounds, the general synthesis of Fenbendazole provides a foundational understanding. A common method involves the following steps[6]:

- Reaction of 5-Chloro-2-nitroaniline with benzenethiol: This step forms 5-phenylthio-2-nitroaniline.
- Reduction of the nitro group: The nitro group of 5-phenylthio-2-nitroaniline is reduced to an amine, yielding 3-phenylthio-o-phenylenediamine.
- Cyclization: The resulting diamine is reacted with an S-methyl-cyanamide methyl ester (or a similar cyclizing agent) to form the benzimidazole ring and introduce the carbamate side chain, yielding Fenbendazole.[6]



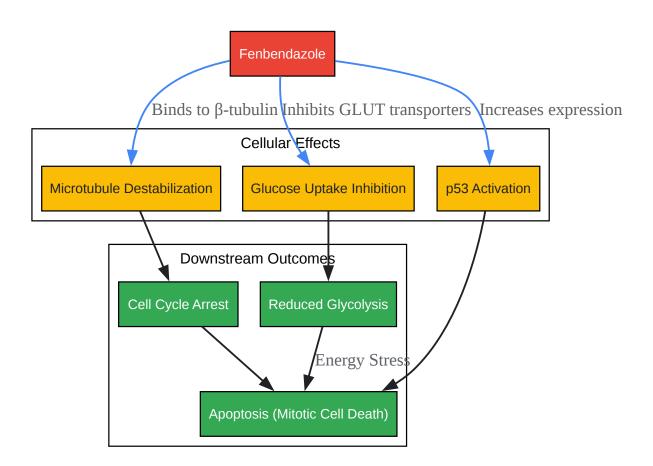
For the synthesis of **Fenbendazole-d3**, a deuterated methylating agent would be used in the formation of the carbamate ester.

Mechanism of Action and Signaling Pathways

Fenbendazole exerts its biological effects primarily by targeting tubulin.[7][8] Its mechanism of action, particularly in the context of its potential anticancer properties, involves multiple cellular pathways.

Signaling Pathway of Fenbendazole's Anticancer Effects

The following diagram illustrates the key signaling pathways affected by Fenbendazole.



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Fenbendazole's proposed anticancer signaling pathways.



Fenbendazole's primary mechanism involves binding to β-tubulin, which disrupts the formation and function of microtubules.[7][8] This leads to cell cycle arrest and subsequent apoptosis or mitotic cell death.[1][9] Additionally, studies have shown that Fenbendazole can inhibit glucose uptake in cancer cells by affecting glucose transporters (GLUTs), leading to metabolic stress.[9] [10] There is also evidence to suggest it can reactivate the tumor suppressor protein p53.[9][10]

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